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Compound of Interest

Compound Name: LSP-1-2111

CAS No.: 936234-43-4

Cat. No.: B608660 Get Quote

Abstract & Core Directive
LSP1-2111 is a zwitterionic, polar amino acid derivative used to probe mGlu4 receptor

pharmacology. Unlike many lipophilic small molecules that require high-percentage DMSO

formulations, LSP1-2111 exhibits high aqueous solubility when pH is properly adjusted.

Critical Technical Insight: While DMSO is the standard solvent for high-throughput screening

libraries, LSP1-2111’s zwitterionic nature means it dissolves best in aqueous buffers at neutral

pH. Pure DMSO stocks may be difficult to prepare at high concentrations without acidification

or heating. The protocols below prioritize the field-proven Aqueous/pH-Adjusted method for in

vivo use, while providing a DMSO-compatible workflow for in vitro stock management.

Physicochemical Profile
Understanding the molecule's properties is the first step to successful formulation.
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Property Data Notes

Formula C₁₂H₁₇N₂O₉P Phosphinic acid derivative

Molecular Weight 364.25 g/mol
Use this for Molarity

calculations

Appearance White to off-white solid Hygroscopic; store desicated

Solubility (Water) >10 mg/mL (pH dependent)
Requires pH adjustment

(NaOH) to ~7.4

Solubility (DMSO) Limited / Moderate
Soluble, but less ideal than

water for high conc.[1]

Storage (Solid) -20°C Protect from light and moisture

Storage (Solution) -80°C
Avoid repeated freeze/thaw

cycles

Protocol 1: Preparation of Stock Solutions (In Vitro)
Goal: Create a concentrated stock (e.g., 10 mM or 50 mM) for cellular assays.

Method A: Aqueous Stock (Recommended)
Best for: Acute slice recordings, cell-based assays where DMSO tolerance is low.

Calculate: Determine the mass required for a 10 mM stock.

Example: To prepare 1 mL of 10 mM stock, weigh 3.64 mg of LSP1-2111.

Dissolve: Add 80% of the final volume of HPLC-grade water.

Note: The solution may be acidic and cloudy due to the phosphinic acid and carboxylic

acid groups.

Adjust pH: Carefully add 1N NaOH dropwise (or 0.1N for finer control) while monitoring pH.

Target pH: 7.0 – 7.4.
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Observation: The solution should become clear as the pH approaches neutral.

Finalize: Add water to the final volume.

Sterilize: Pass through a 0.22 µm PES syringe filter.

Aliquot & Store: Aliquot into light-protective tubes and store at -80°C.

Method B: DMSO Stock (For Library Screening)
Best for: Automated liquid handling, high-throughput screening (HTS).

Weigh: Measure the desired amount of LSP1-2111.

Add DMSO: Add sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve the target

concentration (typically 10 mM).

Troubleshooting: If the compound does not dissolve immediately, sonicate in a water bath

at 37°C for 5-10 minutes.

Caution: Avoid temperatures >40°C to prevent degradation.

Storage: Store at -20°C or -80°C. DMSO is hygroscopic; ensure caps are tight.

Protocol 2: Vehicle Preparation for In Vivo
Administration
Goal: Prepare a safe, efficacious vehicle for Intraperitoneal (i.p.) or Subcutaneous (s.c.)

injection. Standard Dose Range: 1 – 10 mg/kg (Rat/Mouse).

Critical Warning: Do not use 100% DMSO for in vivo injections. It causes severe local toxicity,

hemolysis, and pain. The validated vehicle for LSP1-2111 is Saline (pH 7.4).[2]

Validated In Vivo Formulation (Saline/pH 7.4)
Reference: Cajina et al., ACS Med. Chem. Lett. 2013

Step-by-Step Formulation:
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Weighing: Calculate the total mass needed based on animal weight and dose.

Target Conc: 1 mg/mL (allows 10 mL/kg dosing volume) or 2 mg/mL (5 mL/kg).

Initial Solubilization: Add the calculated mass of LSP1-2111 to a sterile vessel.

Dissolution: Add Sterile Water for Injection (approx. 90% of final volume).

Do not add saline yet. Saline can sometimes suppress solubility during the initial

dissolution of zwitterions.

pH Adjustment (The "Key" Step):

The solution will likely be acidic.

Add 1N NaOH dropwise under constant stirring.

Monitor pH until it stabilizes at 7.4 ± 0.2.

Visual Check: Solution must be perfectly clear.

Tonicity Adjustment:

Once dissolved and pH-adjusted, add 10x PBS or concentrated NaCl solution to bring the

final tonicity to physiological levels (0.9% NaCl equivalent).

Alternatively: If you dissolved in water, simply dilute to volume with 0.9% Saline, provided

the pH remains stable.

Filtration: Filter sterilize (0.22 µm) before injection.

Alternative DMSO Co-Solvent Method (If Solubility Fails): Use this ONLY if Method A fails or for

higher doses (>30 mg/kg).

Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

Dissolve LSP1-2111 in 100% DMSO (5% of final volume).

Add Tween-80 (5% of final volume). Vortex thoroughly.
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Slowly add warm (37°C) Saline (90% of final volume) while vortexing.

Note: If precipitation occurs upon saline addition, the compound is likely crashing out.

Revert to the pH-adjusted aqueous method.

Visualizations
Workflow: Stock Solution Preparation
The following diagram illustrates the decision process for selecting the correct solvent system

based on the experimental application.
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Click to download full resolution via product page

Caption: Decision tree for LSP1-2111 solubilization. Note that In Vivo applications strictly

require the Aqueous/pH-adjusted method to avoid vehicle toxicity.

Mechanism of Action & Experimental Logic
This diagram highlights why LSP1-2111 is used and how it interacts with the mGlu4 receptor

pathway.
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Caption: LSP1-2111 activates presynaptic mGlu4 receptors, inhibiting glutamate release via

the Gi/o pathway.
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Issue Probable Cause Corrective Action

Precipitation in Saline pH is too low (acidic).

LSP1-2111 is an acid

derivative.[3] You must adjust

pH to 7.0–7.4 using NaOH

during dissolution.

Precipitation in DMSO Saturation or hydration state.

Sonicate at 37°C. If persistent,

add a small amount of water

(5%) or switch to Method A

(Aqueous).

Color Change (Yellowing) Oxidation or degradation.
Discard stock. Ensure storage

at -80°C protected from light.

Cell Toxicity Vehicle effect (DMSO).[4][5]

If using DMSO stock, ensure

final culture concentration is

<0.1% DMSO. Use Method A

(Aqueous) for sensitive

neurons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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